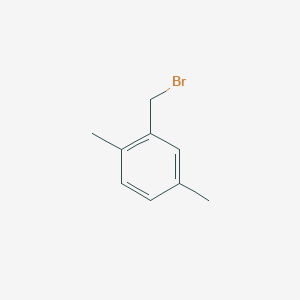

2,5-Dimethylbenzyl bromide

Descripción

2,5-Dimethylbenzyl bromide (C₉H₁₁Br, MW 199.09) is an aromatic alkyl bromide characterized by two methyl groups at the 2- and 5-positions of the benzene ring. It is commonly employed as an alkylating agent in organic synthesis, facilitating the introduction of the 2,5-dimethylbenzyl group into nucleophilic substrates. The compound’s reactivity stems from the electrophilic benzylic carbon, while the methyl substituents influence steric and electronic properties. It is utilized in the synthesis of complex molecules, such as spiroindoline-pyrrolidine derivatives .

Propiedades

IUPAC Name |

2-(bromomethyl)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJPEGRMZQBUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569440 | |

| Record name | 2-(Bromomethyl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50837-53-1 | |

| Record name | 2-(Bromomethyl)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromomethylation of Paraxylene

The most common and industrially relevant method for synthesizing 2,5-dimethylbenzyl bromide involves the bromomethylation of paraxylene (1,4-dimethylbenzene). This process is well-documented in patent CN103804176A and involves the following key steps:

- Raw Material: Paraxylene is used as the starting aromatic compound.

- Bromomethylation Reaction: Paraxylene undergoes bromine methylation to introduce a bromomethyl group at the benzyl position, yielding this compound.

- Reaction Conditions: The reaction mixture is subjected to vacuum distillation at 0.08–0.09 MPa and 50–60°C to remove glacial acetic acid and unreacted materials, isolating the this compound product.

This method is advantageous due to the availability of paraxylene and relatively straightforward reaction conditions.

Detailed Reaction Setup and Catalysis

The bromomethylation is often followed by further processing steps involving catalysts and phase transfer agents to improve yield and purity:

- Catalysts and Additives: Potassium iodide (KI), cobalt carbonyl complexes (Co2(CO)8), and tetrabutylammonium bromide are added to facilitate the reaction.

- Reaction Environment: The reaction is conducted in a closed reactor under nitrogen atmosphere to displace air, with carbon monoxide introduced to maintain reaction conditions.

- Temperature and Time: The reaction temperature is maintained between 40–100°C, and the reaction time ranges from 6 to 20 hours.

- Molar Ratios: Typical molar ratios include this compound to sodium hydroxide of 1:1 to 1.5, and this compound to potassium iodide of 20:1 to 50:1.

Purification and Yield

After reaction completion:

- The reaction mixture is cooled to room temperature.

- The organic and aqueous layers are separated.

- The aqueous phase is acidified to pH 2 with concentrated hydrochloric acid, precipitating the product as white flaky crystals.

- Filtration and drying yield 2,5-dimethylphenylacetic acid, with yields reported around 42% for the acid product, indicating the bromide intermediate is efficiently converted in subsequent steps.

Alternative Methods and Considerations

Other methods reported in literature and patents include:

- Chloromethylation followed by substitution: Using paraxylene as starting material, chloromethylation can be performed, followed by halogen exchange to bromide.

- Use of 2,5-dimethylacetophenone as a precursor: This route involves overcoupling and hydrolysis but generates sulfur-containing waste and is less environmentally friendly.

- Grignard reagent formation: this compound can be converted into the corresponding Grignard reagent, which reacts with carbon dioxide to form 2,5-dimethylphenylacetic acid, demonstrating the bromide's utility as an intermediate.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Material | Paraxylene (1,4-dimethylbenzene) |

| Bromomethylation Agent | Bromine (Br2) |

| Reaction Temperature | 50–60°C for distillation; 40–100°C for catalysis |

| Reaction Pressure | Reduced pressure 0.08–0.09 MPa |

| Catalysts | Potassium iodide, Co2(CO)8, tetrabutylammonium bromide |

| Solvent System | Organic solvent/water mixture |

| Atmosphere | Nitrogen (N2) and Carbon monoxide (CO) |

| Reaction Time | 6–20 hours |

| Product Isolation | Vacuum distillation, acidification, filtration |

| Yield of 2,5-dimethylphenylacetic acid (from bromide) | ~42% |

Research Findings and Notes

- The bromomethylation of paraxylene is a selective process that requires careful control of reaction conditions to avoid polybromination or side reactions.

- Use of phase transfer catalysts and cobalt carbonyl complexes improves the efficiency and selectivity of the reaction.

- The method described in patent CN103804176A is industrially feasible and avoids the use of expensive palladium catalysts, which are common in alternative synthetic routes.

- Environmental considerations favor this bromomethylation approach over sulfur-containing reagents that produce malodorous and hazardous waste.

- The bromide intermediate is versatile, allowing further synthetic transformations such as nucleophilic substitution (e.g., azide formation) or Grignard reagent generation.

Análisis De Reacciones Químicas

2,5-Dimethylbenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation Reactions: It can be oxidized to form 2,5-dimethylbenzaldehyde or 2,5-dimethylbenzoic acid under appropriate conditions.

Reduction Reactions: It can be reduced to 2,5-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

2,5-Dimethylbenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of 2,5-dimethylphenyl acetic acid, which is an important precursor for several drug formulations. The synthesis typically involves bromomethylation of p-xylene followed by carbonylation reactions to yield the target compound efficiently .

Case Study: Synthesis of 2,5-Dimethylphenyl Acetic Acid

- Starting Material : p-Xylene

- Reagents : Formaldehyde and hydrogen bromide

- Yield : Approximately 62% for this compound to 2,5-dimethylphenyl acetic acid conversion .

Organic Synthesis Reagent

In organic chemistry, this compound is employed as a reagent for introducing benzyl groups into various substrates. It is particularly useful when other benzyl halides are less reactive. The compound can facilitate the formation of C-C bonds through nucleophilic substitution reactions, making it valuable in synthesizing complex organic molecules .

Applications in Organic Synthesis

- Benzylation Reactions : Used to attach benzyl groups to alcohols and carboxylic acids.

- Protecting Group : Acts as a protecting group for functional groups during multi-step syntheses.

Development of Agrochemicals

The compound is also significant in the development of agrochemicals. Its derivatives have been explored for their potential insecticidal properties. Research indicates that modifications of this compound can lead to compounds with enhanced efficacy against pests while maintaining low toxicity to non-target organisms .

While this compound has numerous applications, it is essential to handle it with care due to its lachrymatory properties and potential irritant effects on skin and mucous membranes. Proper safety protocols should be followed when using this compound in laboratory settings.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic applications to introduce the 2,5-dimethylbenzyl group into target molecules.

Comparación Con Compuestos Similares

Structural Isomers: 2,4-, 3,5-, and 2,6-Dimethylbenzyl Bromides

Key Structural Differences :

- Substituent Positions :

- 2,5-Dimethyl : Methyl groups at positions 2 and 5 create a para-substitution pattern.

- 2,4-Dimethyl : Adjacent methyl groups introduce significant steric hindrance near the benzylic carbon .

- 3,5-Dimethyl : Symmetrical substitution reduces steric strain but enhances electron-donating effects .

- 2,6-Dimethyl : Methyl groups at ortho positions impose severe steric constraints, altering reactivity .

Crystallographic Data :

A study comparing Ar–CH₂–Br bond parameters (Table 1) revealed:

- 2,6-Dimethoxybenzyl bromide exhibits longer ring–CH₂ (1.54 Å) and CH₂–Br (1.97 Å) bonds compared to unsubstituted benzyl bromide (1.49 Å and 1.94 Å, respectively). The torsion angle (87°) approaches 90°, indicating steric distortion .

- 3,5-Dimethoxybenzyl bromide shows discrepancies in crystallographic data between powder and single-crystal studies, highlighting methodological impacts on structural analysis .

Table 1: Structural Parameters of Selected Benzyl Bromides

| Compound | Ring–CH₂ (Å) | CH₂–Br (Å) | Torsion Angle (°) |

|---|---|---|---|

| Benzyl bromide | 1.49 | 1.94 | 75 |

| 2,6-Dimethoxybenzyl Br | 1.54 | 1.97 | 87 |

| 3,5-Dimethoxybenzyl Br* | 1.52–1.56 | 1.95–1.99 | 82–85 |

*Data variability due to powder vs. single-crystal methods .

Electronic and Steric Effects

- Electron-Donating Effects : Methyl groups in 2,5- and 3,5-isomers decrease electrophilicity of the benzylic carbon compared to halogenated analogs like 2,5-difluorobenzyl bromide .

- Steric Hindrance : 2,6-Dimethylbenzyl bromide’s ortho-substituents impede nucleophilic attack, favoring alternative reaction pathways .

Actividad Biológica

2,5-Dimethylbenzyl bromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

This compound can be synthesized through various methods, including bromomethylation of p-xylene using formaldehyde and hydrogen bromide. This compound serves as a precursor for the synthesis of other biologically active molecules, such as 2,5-dimethylphenylacetic acid, which has been studied for its pharmacological properties .

Cytotoxicity

Numerous studies have investigated the cytotoxic effects of this compound and its derivatives on various cancer cell lines. The following table summarizes some key findings regarding its cytotoxic activity:

| Cell Line | IC50 (µg/ml) | Effect |

|---|---|---|

| Vero | 22.6 | Less toxic to normal cells |

| Hep G2 | 8.3 | Significant cytotoxicity observed |

| HEP2 | 2.8 | Highly cytotoxic |

The results indicate that this compound exhibits a concentration-dependent cytotoxic effect, with lower IC50 values in malignant cell lines compared to normal cell lines. This suggests its potential as an anticancer agent .

Antioxidant Activity

In addition to its cytotoxic properties, this compound has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications. The DPPH radical scavenging activity was measured at various concentrations, revealing a notable percentage of radical inhibition:

- DPPH Scavenging Activity :

- At 5 µg/ml: 44.13%

- Total Antioxidant Activity: 50.10%

These findings suggest that the compound may play a role in protecting cells from oxidative stress and could be beneficial in preventing diseases related to oxidative damage .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific molecular targets within cells. For instance, it may inhibit certain enzymes or modulate receptor activities that are crucial for cancer cell proliferation and survival.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of 2,5-dimethylbenzyl showed potent antiproliferative effects against multiple human cancer cell lines at subnanomolar concentrations .

- Antioxidant Properties : Another investigation reported that compounds derived from 2,5-dimethylbenzyl exhibited strong antioxidant activity comparable to established antioxidants .

- Potential Therapeutic Applications : Research has indicated that compounds related to this compound could serve as leads for developing new anticancer drugs due to their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,5-dimethylbenzyl bromide with high purity and yield?

- Methodology : Use nucleophilic substitution or bromination of 2,5-dimethylbenzyl alcohol with HBr or PBr₃. For example, a reported synthesis achieved 80% yield by reacting 2,5-dimethylbenzyl alcohol with HBr under controlled reflux conditions. NMR (¹H and ¹³C) and mass spectrometry are critical for verifying purity and structural integrity .

Q. How can spectroscopic methods confirm the structure of this compound and its derivatives?

- Methodology :

- ¹H NMR : Look for characteristic signals: aromatic protons (δ ~6.8–7.2 ppm), benzylic CH₂Br (δ ~4.5–4.7 ppm), and methyl groups (δ ~2.3–2.5 ppm).

- ¹³C NMR : Benzylic carbon (C-Br) appears at δ ~30–35 ppm, aromatic carbons at δ ~125–140 ppm, and methyl carbons at δ ~20–25 ppm.

- FTIR : Confirm C-Br stretch (~550–650 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

Q. What storage protocols prevent degradation of this compound?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and incompatible reagents (e.g., strong bases). Use desiccants and monitor for discoloration or precipitate formation, which indicate decomposition .

Q. How is this compound utilized in synthesizing heterocyclic compounds like benzofurans?

- Methodology : It serves as an alkylating agent. For example, in benzofuran synthesis, the bromide reacts with phenolic oxygen to form ether linkages. Optimize solvent polarity (e.g., DCM or THF) and use catalysts like K₂CO₃ for efficient coupling .

Advanced Research Questions

Q. What crystallographic techniques resolve the molecular conformation of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement software (e.g., SHELXL) analyzes dihedral angles and hydrogen bonds. For example, a derivative showed an 88.88° dihedral angle between indole and pyrrolidine rings, stabilized by intramolecular C-H···O bonds .

Q. How do steric effects of 2,5-dimethyl groups influence reactivity in nucleophilic substitutions?

- Methodology : Compare kinetics with unsubstituted benzyl bromide. Steric hindrance from methyl groups slows SN2 reactions. Use DFT calculations (e.g., Gaussian 16) to model transition states. Experimental validation via competition reactions with nucleophiles (e.g., NaI in acetone) quantifies rate differences .

Q. What strategies resolve contradictions in reaction outcomes under varying catalytic conditions?

- Methodology : Systematic DOE (Design of Experiments) varying catalysts (e.g., Pd, Cu), solvents, and temperatures. For example, KBr/H₂O₂ systems produce benzyl bromide as the main product, but side products (e.g., benzaldehyde) require GC-MS or HPLC analysis to optimize selectivity .

Q. How does computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with catalytic sites. Electron-rich methyl groups direct electrophilic attacks to meta/para positions. Validate predictions with Hammett σ constants and experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.